N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
Description
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring a 2-methylcyclopentyl group attached to the nitrogen atom and a methylsulfanyl (SMe) group at the ortho position of the aromatic ring. This compound’s structure combines steric bulk from the cyclopentyl group with the electron-donating properties of the SMe substituent, making it a candidate for applications in coordination chemistry, catalysis, or pharmaceutical intermediates.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-methylcyclopentyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3 |
InChI Key |
ILRFGAWKEGMOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=CC=C2SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline typically involves the reaction of 2-methylcyclopentylamine with 2-chloromethylsulfanylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines
Scientific Research Applications
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Coordination Chemistry
Ligand Behavior in Metal Complexes
The Schiff base ligand 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline (HL) forms stable Cu(II) complexes with bipyridine and phenanthroline co-ligands . These complexes exhibit high yields (85%) and distinct spectral properties, such as molar conductivity values indicative of non-electrolytic behavior in dimethylformamide (DMF) . In contrast, the 2-methylcyclopentyl substituent in the target compound introduces greater steric hindrance, which may reduce coordination flexibility compared to the planar pyrrole-derived Schiff base. This steric effect could influence metal-binding selectivity or catalytic activity in hypothetical complexes.
Electronic and Steric Contributions
- Electron-Donating Groups : The SMe group in the target compound donates electron density via sulfur’s lone pairs, enhancing the aniline ring’s electron-rich character. This is comparable to 2-{[(2-methoxyphenyl)methyl]sulfanyl}aniline (), where the methoxy group further amplifies electron donation .
- Steric Profiles : The 2-methylcyclopentyl group imposes more steric bulk than the thienylmethylene substituent in N-(2-Thienylmethylene)-2-(...)aniline (), which adopts a planar conformation with π-π interactions stabilizing its crystal lattice .
Schiff Base vs. Alkylation Routes
Schiff base formation (e.g., condensation of 2-(methylthio)aniline with aldehydes) is a common strategy for ligands, as seen in and .
Physical and Spectral Properties
Crystallographic and Stability Features
The crystal structure of N-(2-Thienylmethylene)-2-(...)aniline () reveals π-π interactions (3.58 Å spacing) and weak C–H⋯π contacts, which enhance stability . The target compound’s cyclopentyl group may promote hydrophobic interactions or alter packing efficiency, though experimental data are lacking.
Spectral Characterization
For Cu(II) complexes of HL (), IR spectra show ν(N–H) at 3430 cm⁻¹ and ν(C=N) at 1610 cm⁻¹, while UV-Vis spectra display d-d transitions near 650 nm . The target compound’s IR spectrum would lack the C=N stretch but may exhibit distinctive C–S and N–H vibrations.
Biological Activity
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline is an organic compound with significant potential in pharmacological applications due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C_{12}H_{17}N_{1}S_{1} and a molecular weight of approximately 221.36 g/mol. Its structure includes a methylsulfanyl group attached to an aniline moiety, which is further substituted with a 2-methylcyclopentyl group. This specific arrangement enhances its reactivity and biological activity, making it a subject of interest in both synthetic chemistry and pharmacological research .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to act as a ligand in biochemical assays and may modulate specific enzymes involved in inflammatory responses and microbial resistance. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes related to inflammation.
- Binding Affinity : Studies suggest it has significant binding affinities for various molecular targets, influencing physiological processes .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. This makes it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Methylcyclopentyl)aniline | Lacks the methylsulfanyl group | Simpler structure without sulfur functionality |
| 4-Methyl-N-(2-methylcyclopentyl)aniline | Contains a methyl group on the aromatic ring | Variation in substitution pattern |
| 2-Methyl-N-cyclopentylaniline | Different substitution pattern on the cyclopentyl | Unique due to lack of methylsulfanyl group |
This table highlights how the presence of the methylsulfanyl group in this compound may enhance its biological activity compared to its analogues .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting potential use in inflammatory diseases .
- Antimicrobial Testing : In laboratory settings, this compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
